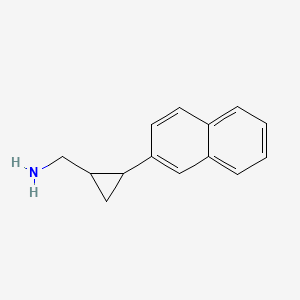
7-amino-N-methylheptanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-N-methylheptanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl It is an amide derivative, characterized by the presence of an amino group and a methyl group attached to the heptanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-methylheptanamide hydrochloride typically involves the reaction of heptanamide with methylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Heptanamide and methylamine.
Reaction: The heptanamide is reacted with methylamine in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-amino-N-methylheptanamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-N-methylheptanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
7-amino-N-methylheptanamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-amino-N-methylheptanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-aminoheptanamide: Lacks the methyl group, leading to different chemical properties.
N-methylheptanamide: Lacks the amino group, affecting its reactivity and applications.
Heptanamide: The parent compound without any substitutions.
Uniqueness
7-amino-N-methylheptanamide hydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H19ClN2O |
|---|---|
Poids moléculaire |
194.70 g/mol |
Nom IUPAC |
7-amino-N-methylheptanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10-8(11)6-4-2-3-5-7-9;/h2-7,9H2,1H3,(H,10,11);1H |
Clé InChI |
OEONOYCQQPOLBI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)

